Cas no 2172534-26-6 (5-(3-methylbutyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethanol)

5-(3-methylbutyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethanol 化学的及び物理的性質
名前と識別子
-
- 5-(3-methylbutyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethanol
- 2172534-26-6
- EN300-1593499
- [5-(3-methylbutyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]methanol
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- インチ: 1S/C12H21N3O/c1-8(2)4-5-11-10(7-16)13-14-15(11)12-6-9(12)3/h8-9,12,16H,4-7H2,1-3H3
- InChIKey: WQIFZSINMGUIJH-UHFFFAOYSA-N
- ほほえんだ: OCC1=C(CCC(C)C)N(C2CC2C)N=N1
計算された属性
- せいみつぶんしりょう: 223.168462302g/mol
- どういたいしつりょう: 223.168462302g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 50.9Ų
5-(3-methylbutyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1593499-0.1g |
[5-(3-methylbutyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]methanol |
2172534-26-6 | 0.1g |
$2251.0 | 2023-06-04 | ||
Enamine | EN300-1593499-2.5g |
[5-(3-methylbutyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]methanol |
2172534-26-6 | 2.5g |
$5014.0 | 2023-06-04 | ||
Enamine | EN300-1593499-10.0g |
[5-(3-methylbutyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]methanol |
2172534-26-6 | 10g |
$11001.0 | 2023-06-04 | ||
Enamine | EN300-1593499-0.25g |
[5-(3-methylbutyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]methanol |
2172534-26-6 | 0.25g |
$2353.0 | 2023-06-04 | ||
Enamine | EN300-1593499-5.0g |
[5-(3-methylbutyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]methanol |
2172534-26-6 | 5g |
$7420.0 | 2023-06-04 | ||
Enamine | EN300-1593499-500mg |
[5-(3-methylbutyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]methanol |
2172534-26-6 | 500mg |
$2455.0 | 2023-09-23 | ||
Enamine | EN300-1593499-1.0g |
[5-(3-methylbutyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]methanol |
2172534-26-6 | 1g |
$2558.0 | 2023-06-04 | ||
Enamine | EN300-1593499-250mg |
[5-(3-methylbutyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]methanol |
2172534-26-6 | 250mg |
$2353.0 | 2023-09-23 | ||
Enamine | EN300-1593499-100mg |
[5-(3-methylbutyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]methanol |
2172534-26-6 | 100mg |
$2251.0 | 2023-09-23 | ||
Enamine | EN300-1593499-2500mg |
[5-(3-methylbutyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]methanol |
2172534-26-6 | 2500mg |
$5014.0 | 2023-09-23 |
5-(3-methylbutyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethanol 関連文献
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
5-(3-methylbutyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethanolに関する追加情報
Introduction to 5-(3-methylbutyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethanol (CAS No. 2172534-26-6)
5-(3-methylbutyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethanol, with the CAS number 2172534-26-6, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of triazoles, which are known for their diverse pharmacological properties, including antifungal, antibacterial, and anti-inflammatory effects. The presence of the 3-methylbutyl and 2-methylcyclopropyl substituents adds complexity and specificity to its interactions with biological targets.
The synthesis of 5-(3-methylbutyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethanol typically involves multistep organic reactions, including the formation of the triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method, also known as "click chemistry," is highly efficient and has been widely adopted in the synthesis of complex organic molecules due to its robustness and versatility. Recent advancements in this area have led to the development of more sustainable and environmentally friendly synthetic routes, which are crucial for large-scale production and pharmaceutical applications.
In terms of its biological activity, 5-(3-methylbutyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethanol has shown promising results in various preclinical studies. One notable application is its potential as an antifungal agent. Fungal infections are a significant health concern, particularly in immunocompromised individuals. The triazole scaffold is well-known for its antifungal properties, and the specific substituents in this compound may enhance its activity against a broad spectrum of fungi. Studies have demonstrated that this compound exhibits potent antifungal activity against Candida albicans and Aspergillus fumigatus, two common pathogens responsible for serious infections.
Beyond its antifungal properties, 5-(3-methylbutyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethanol has also been investigated for its potential as an antibacterial agent. Antibiotic resistance is a growing global health threat, and there is an urgent need for new antimicrobial compounds. Research has shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential enzymes involved in cell wall synthesis.
In addition to its antimicrobial activities, 5-(3-methylbutyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethanol has been explored for its anti-inflammatory properties. Inflammation is a key component of many diseases, including arthritis and inflammatory bowel disease (IBD). Preclinical studies have indicated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it may have therapeutic potential in treating inflammatory conditions.
The pharmacokinetic properties of 5-(3-methylbutyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethanol have also been studied to assess its suitability for drug development. Initial data indicate that it has favorable oral bioavailability and a reasonable half-life in vivo. These characteristics are important for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over time. Further optimization through prodrug strategies or formulation development may enhance these properties even further.
Toxicity studies are another critical aspect of evaluating the safety profile of new compounds. Preliminary toxicology assessments suggest that 5-(3-methylbutyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethanol has a low toxicity profile at therapeutic doses. However, more extensive studies are needed to fully characterize its safety in different species and at higher doses. These studies will help determine the maximum tolerated dose (MTD) and identify any potential adverse effects.
In conclusion, 5-(3-methylbutyl)-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylmethanol (CAS No. 2172534-26-6) is a promising compound with a diverse range of biological activities. Its unique structural features make it an attractive candidate for further research and development in various therapeutic areas. Ongoing studies aim to optimize its pharmacological properties and evaluate its safety profile to advance it towards clinical trials. The potential applications of this compound highlight the importance of continued innovation in medicinal chemistry to address unmet medical needs.
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